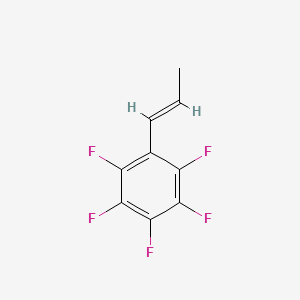

1-(Pentafluorophenyl)-1-propene

描述

Structure

3D Structure

属性

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAOLTCZMIFYMK-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Pentafluorophenyl 1 Propene and Its Precursors

Stereoselective Synthesis of 1-(Pentafluorophenyl)-1-propene Isomers (E/Z)

The synthesis of specific E/Z isomers of this compound is crucial for various applications, necessitating precise control over the stereochemical outcome of the reaction. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are cornerstone olefination methods employed for this purpose, each offering distinct advantages in selectivity. organic-chemistry.orgorganic-chemistry.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, this would typically involve reacting pentafluorobenzaldehyde (B1199891) with an ethyl-substituted phosphonium ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide. Non-stabilized ylides (where the R group on the ylidic carbon is alkyl) generally lead to the (Z)-alkene, while stabilized ylides (where R is an electron-withdrawing group) predominantly yield the (E)-alkene. organic-chemistry.org This selectivity arises from the reaction mechanism, which can proceed through different pathways depending on the reaction conditions and the nature of the reactants. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.org A significant advantage of the HWE reaction is its strong preference for producing (E)-alkenes, often with high selectivity. organic-chemistry.orgalfa-chemistry.com This is attributed to the thermodynamic control achieved during the reaction, where the more stable (E)-product is favored. organic-chemistry.org Furthermore, the dialkyl phosphate (B84403) byproduct of the HWE reaction is water-soluble, simplifying purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.orgmnstate.edu For producing (Z)-isomers with high selectivity, the Still-Gennari modification of the HWE reaction, which uses electron-withdrawing groups on the phosphonate (B1237965) (e.g., trifluoroethyl esters), can be employed. youtube.com

The choice between these methods allows chemists to target a specific isomer of this compound. The reaction would proceed by deprotonating the appropriate phosphonium salt or phosphonate ester with a base to form the reactive carbanion, which then reacts with pentafluorobenzaldehyde.

Table 1: Comparison of Stereoselective Olefination Methods

| Method | Phosphorus Reagent | Typical Substrates | Predominant Isomer | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Wittig Reaction (Non-stabilized ylide) | Alkyltriphenylphosphonium salt | Aldehydes, Ketones | (Z)-Alkene organic-chemistry.org | Good for (Z)-isomer synthesis | Triphenylphosphine oxide byproduct can be difficult to remove |

| Wittig Reaction (Stabilized ylide) | Triphenylphosphonium salt with EWG | Aldehydes, Ketones | (E)-Alkene organic-chemistry.org | Access to (E)-isomers | Lower reactivity than non-stabilized ylides |

| Horner-Wadsworth-Emmons (HWE) | Dialkyl phosphonate ester | Aldehydes, Ketones | (E)-Alkene organic-chemistry.orgalfa-chemistry.com | Excellent (E)-selectivity, water-soluble byproduct wikipedia.orgalfa-chemistry.com | Requires synthesis of phosphonate reagent |

| Still-Gennari Modification | Trifluoroethyl phosphonate ester | Aldehydes, Ketones | (Z)-Alkene youtube.com | Excellent (Z)-selectivity youtube.com | Requires specialized phosphonate reagent |

Metal-Catalyzed Coupling Reactions for Constructing the Pentafluorophenyl-Propene Scaffold

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing efficient routes to the pentafluorophenyl-propene scaffold. The Mizoroki-Heck and Suzuki-Miyaura reactions are particularly prominent in this context. mdpi.comnih.gov

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene. organic-chemistry.orgwikipedia.org To synthesize this compound, one could couple a pentafluorophenyl halide with propene. A notable development is the Pd(OAc)2-catalyzed oxidative Heck-type reaction between an electron-deficient pentafluoroarene and various alkenes, which produces pentafluorophenyl-substituted alkenes in moderate to high yields and selectivities. mdpi.com The efficiency of these reactions is highly dependent on the choice of catalyst, base, solvent, and other additives. mdpi.comrsc.org

The Suzuki-Miyaura reaction is another palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate. youtube.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com A general method for the Suzuki-Miyaura cross-coupling of pentafluorophenyl esters has been developed, establishing these esters as highly reactive and stable electrophilic reagents. nih.govnih.gov This approach, using Pd(0)/phosphane catalyst systems, allows for the efficient construction of the target scaffold by reacting a pentafluorophenyl ester with a propenylboronic acid or ester. nih.gov The use of bisphosphine ligands with a large bite angle has been shown to be effective in controlling selectivity in similar coupling reactions. organic-chemistry.org

Table 2: Metal-Catalyzed Coupling Reactions for Pentafluorophenyl-Propene Synthesis

| Reaction | Pentafluorophenyl-containing Reactant | Propene-containing Reactant | Typical Catalyst System | Key Features |

|---|---|---|---|---|

| Mizoroki-Heck Reaction | Pentafluorophenyl halide or Pentafluoroarene mdpi.com | Propene | Pd(OAc)₂, PdCl₂, PCP Pincer-Pd mdpi.com | Direct C-H functionalization or coupling with halide. mdpi.com |

| Suzuki-Miyaura Reaction | Pentafluorophenyl ester or halide nih.govnih.gov | Propenylboronic acid or ester | Pd(0)/phosphane catalysts, Pd₂(dba)₃/JohnPhos nih.govyoutube.com | Mild conditions, high functional group tolerance, uses stable boronic acids. youtube.com |

Green Chemistry Approaches in the Synthesis of Fluorinated Alkenes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. scispace.com In the context of synthesizing fluorinated alkenes like this compound, these principles can be applied in several ways.

A key focus is the use of environmentally benign solvents, with water being a highly desirable medium. rsc.org Historically, fluorination chemistry was considered incompatible with aqueous conditions, but recent advancements have demonstrated the feasibility of various fluorination reactions in water as a solvent or co-solvent. rsc.org For instance, Wittig reactions using stabilized ylides have been successfully performed in aqueous sodium bicarbonate, offering a greener alternative to traditional organic solvents. sciepub.com

Another green approach is the development of catalytic methods that avoid stoichiometric, and often toxic, reagents. The metal-catalyzed reactions discussed in the previous section are inherently greener than many classical stoichiometric methods. Further advancements include the use of photocatalysis, which can enable reactions under mild conditions without the need for transition metals. acs.org For example, photoinduced electron donor-acceptor (EDA) complexes have been used for deboronative arylation, eliminating the need for photocatalysts and metal catalysts. acs.org

Minimizing hazardous reagents and byproducts is also central to green chemistry. Traditional fluorination methods like the Balz–Schiemann and Swarts reactions often use hazardous materials and produce significant waste. scispace.comdovepress.com Modern methods focus on catalytic C-H fluorination or late-stage fluorination, which can introduce fluorine atoms more efficiently and with less environmental impact. dovepress.com

Atom-Economical Routes to this compound

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgmonash.edu Reactions with high atom economy are fundamental to green chemistry as they minimize waste at the source.

When evaluating the synthetic routes to this compound, their atom economy can vary significantly.

Wittig Reaction: This reaction is known for its poor atom economy. The major byproduct is triphenylphosphine oxide (Ph₃P=O), which has a high molecular weight and incorporates a large portion of the atoms from the phosphonium ylide precursor, none of which end up in the final alkene product. rsc.org

Horner-Wadsworth-Emmons Reaction: The HWE reaction offers a significant improvement in atom economy over the Wittig reaction. The byproduct is a dialkyl phosphate salt, which has a much lower molecular weight than triphenylphosphine oxide, meaning a greater percentage of the reactant atoms are incorporated into the desired product. wikipedia.org

Addition Reactions: The most atom-economical reactions are addition reactions, where all the atoms of the reactants are incorporated into the final product (100% atom economy). rsc.org While a direct, single-step addition reaction to form this compound is not standard, designing synthetic pathways that maximize addition steps and minimize elimination or substitution steps is a key goal for creating atom-economical routes. A reagentless, 100% atom-economic iodosulfenylation of alkynes has been reported, showcasing the ideal for this type of synthesis. rsc.org

Mechanistic Investigations of Chemical Reactivity of 1 Pentafluorophenyl 1 Propene

Exploration of Electrophilic and Nucleophilic Addition Reactions to the Propene Moiety

The propene moiety in 1-(pentafluorophenyl)-1-propene is the primary site for addition reactions. However, the nature of the attacking species—whether it is an electrophile or a nucleophile—is profoundly influenced by the electronic properties of the pentafluorophenyl group.

Regioselectivity and Stereoselectivity in Addition Processes

In electrophilic additions, the regioselectivity is governed by the stability of the carbocation intermediate formed upon the initial attack of the electrophile. For this compound, the addition of an electrophile (E+) to the double bond can, in principle, lead to two possible carbocations. The attack at the terminal carbon of the propene chain would place the positive charge on the carbon adjacent to the pentafluorophenyl ring. This benzylic-type carbocation is significantly destabilized by the strong electron-withdrawing nature of the perfluorinated ring. Conversely, attack at the internal carbon would generate a carbocation further away from the ring, which is also destabilized, but to a lesser extent. Therefore, the regioselectivity of electrophilic additions is a complex interplay of electronic and steric factors, often leading to a mixture of products or requiring harsh reaction conditions.

The stereoselectivity of these addition reactions depends on the mechanism. Reactions proceeding through a planar carbocation intermediate will likely result in a mixture of syn and anti addition products. However, if a bridged intermediate, such as a halonium ion in the case of halogen addition, is formed, anti-addition is expected to be the predominant pathway.

Nucleophilic addition to the propene moiety is more favorable due to the electron-deficient nature of the double bond, a direct consequence of the attached pentafluorophenyl group. In a Michael-type 1,4-addition fashion, a nucleophile would preferentially attack the terminal carbon of the propene unit, leading to the formation of a resonance-stabilized carbanion with the negative charge delocalized onto the pentafluorophenyl ring. The subsequent protonation of this intermediate would yield the final product. The stereochemistry of nucleophilic additions is also dependent on the specific reaction conditions and the nature of the nucleophile.

Role of the Pentafluorophenyl Group on Alkene Reactivity

The pentafluorophenyl group plays a pivotal role in modulating the reactivity of the propene double bond. Its strong -I (inductive) and -M (mesomeric) effects significantly reduce the electron density of the alkene, making it less susceptible to electrophilic attack compared to unsubstituted propene or styrene. This deactivation towards electrophiles is a hallmark of alkenes substituted with potent electron-withdrawing groups.

Conversely, this electron deficiency enhances the alkene's reactivity towards nucleophiles. The pentafluorophenyl group effectively polarizes the C=C bond, rendering the terminal carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This activation towards nucleophilic addition is a key feature of the chemical character of this compound and opens up synthetic pathways that are not readily accessible for electron-rich alkenes.

Pericyclic Reactions and Cycloadditions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. nih.gov The electron-deficient nature of the double bond in this compound makes it a suitable candidate to act as a dienophile in Diels-Alder reactions, a class of [4+2] cycloadditions. researchgate.net In these reactions, an electron-rich diene would react with the electron-poor double bond of this compound to form a six-membered ring. The presence of the strong electron-withdrawing pentafluorophenyl group is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. masterorganicchemistry.com

The regioselectivity of such Diels-Alder reactions would be influenced by the electronic and steric properties of both the diene and the dienophile. It is anticipated that the reaction would favor the formation of the "ortho" or "para" adducts, depending on the substitution pattern of the diene. The stereoselectivity is expected to follow the endo rule, which predicts that the substituents on the dienophile will be oriented towards the newly forming double bond in the transition state.

Other pericyclic reactions, such as [2+2] cycloadditions, are also conceivable, particularly under photochemical conditions. mdpi.com These reactions would lead to the formation of cyclobutane (B1203170) derivatives. The success and stereochemical outcome of these reactions would be highly dependent on the specific reaction partners and conditions.

Investigations into Free Radical Reactions and Pathways

Free radical additions to the propene moiety of this compound offer an alternative reaction pathway. These reactions are typically initiated by a radical initiator, such as a peroxide, which generates a radical species that can add to the double bond.

In the case of free-radical addition of a species like HBr, the regioselectivity is opposite to that of the electrophilic addition, a phenomenon known as the anti-Markovnikov addition. libretexts.org The bromine radical (Br•) will add to the terminal carbon of the propene chain to form the more stable secondary radical adjacent to the pentafluorophenyl group. While the electron-withdrawing nature of the C6F5 group would have a destabilizing inductive effect on an adjacent radical, the potential for resonance stabilization might play a role. The subsequent abstraction of a hydrogen atom from HBr by this radical intermediate would yield the anti-Markovnikov product.

Nucleophilic Aromatic Substitution on the Pentafluorophenyl Ring

The pentafluorophenyl ring is highly susceptible to nucleophilic aromatic substitution (SNA_r), a reaction that is generally difficult for non-activated aromatic rings. libretexts.org The five electron-withdrawing fluorine atoms create a significant electron deficiency in the aromatic ring, making it a prime target for nucleophilic attack.

Chemoselectivity and Site Specificity in Aromatic Substitution Reactions

A remarkable feature of nucleophilic aromatic substitution on the pentafluorophenyl group is its high regioselectivity. Nucleophilic attack occurs preferentially at the para-position (C-4) relative to the propene substituent. mdpi.com This high degree of site specificity is attributed to the ability of the propene group to stabilize the intermediate Meisenheimer complex through resonance. The negative charge developed during the nucleophilic attack can be delocalized onto the vinyl group, which is more effective when the attack is at the para position.

This inherent chemoselectivity allows for the selective functionalization of the pentafluorophenyl ring without affecting the propene moiety, provided that the reaction conditions are carefully controlled to favor aromatic substitution over addition to the double bond. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, have been shown to displace the para-fluorine atom with high efficiency. researchgate.net

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of this compound with Various Nucleophiles

| Nucleophile | Reagent Example | Predominant Product |

| Amine | R-NH₂ | 1-(4-Amino-2,3,5,6-tetrafluorophenyl)-1-propene |

| Alkoxide | R-O⁻ | 1-(4-Alkoxy-2,3,5,6-tetrafluorophenyl)-1-propene |

| Thiolate | R-S⁻ | 1-(4-Thio-2,3,5,6-tetrafluorophenyl)-1-propene |

This table presents the expected major products based on the established high para-selectivity of nucleophilic aromatic substitution on pentafluorophenyl groups.

Impact of Conjugated Alkene on Ring Reactivity

The presence of a 1-propenyl group in conjugation with the pentafluorophenyl (PFP) ring in this compound introduces a significant electronic influence that modulates the ring's reactivity, particularly towards nucleophilic aromatic substitution (SNAr). The PFP ring is inherently electron-deficient due to the high electronegativity of the five fluorine atoms, making it highly susceptible to attack by nucleophiles. The rate and regioselectivity of these reactions are critically dependent on the electronic properties of the substituent attached to the ring.

The conjugated 1-propenyl group in this compound can exhibit dual electronic effects: a weak electron-donating effect through hyperconjugation and a more significant electron-withdrawing or -donating effect via resonance (mesomeric effect), depending on the nature of the reaction and the attacking species. In the context of nucleophilic attack on the electron-poor PFP ring, the delocalization of the π-electrons of the propenyl group can influence the electron density of the aromatic ring.

Research on related systems, such as pentafluorophenyl-substituted quinolines and porphyrins, has consistently shown that the PFP group is a reactive handle for post-synthetic modification via SNAr reactions, with substitution occurring selectively at the para-fluorine atom. acs.orgscispace.com This high regioselectivity is attributed to the superior stabilization of the negative charge in the Meisenheimer complex when the attack occurs at the position para to the substituent.

The reactivity of the PFP ring is also influenced by the nature of the leaving group. In SNAr reactions on activated aryl halides, the typical leaving group order is F > Cl > Br > I. scholaris.ca This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the rate-determining addition step.

Polymerization Chemistry and Macromolecular Architectures Involving 1 Pentafluorophenyl 1 Propene

Evaluation of 1-(Pentafluorophenyl)-1-propene as a Monomer in Chain-Growth Polymerization

The suitability of this compound as a monomer is highly dependent on the polymerization method employed. Its bulky structure and the electron-withdrawing nature of the pentafluorophenyl ring present significant challenges to polymerization.

Research has shown that this compound, specifically the 1,1,3,3,3-pentafluoropropene (B1294464) (PFP) isomer, does not undergo radical homopolymerization. mdpi.comnih.gov This reluctance to homopolymerize is a critical characteristic, indicating that the monomer is not reactive enough under typical radical polymerization conditions to form a polymer chain of its own repeating units. mdpi.com The presence of the pentafluorophenyl group likely hinders the propagation step of the radical polymerization process.

Coordination polymerization, often utilizing transition metal catalysts, offers a potential route for the polymerization of challenging monomers like this compound. wikipedia.org This method involves the insertion of the monomer into a metal-carbon bond of the catalyst's active center. While specific studies on the homopolymerization of this compound via this method are not extensively detailed in the literature, the principles of coordination polymerization of propene provide a framework for understanding its potential behavior. A patent has claimed the copolymerization of PFP with various fluoroolefins using a titanium tetraisopropylate/dichloromethane/aluminum triisobutyl initiator system, which produced a copolymer in low yield, highlighting the monomer's low reactivity even in coordination systems. mdpi.com

The stereochemistry of the resulting polymer in coordination polymerization is dictated by the geometry of the catalyst's active site and the mechanism of monomer insertion. acs.orgnih.gov For propylene (B89431) polymerization, catalysts with specific symmetries, such as C₂ and Cₛ symmetric metallocenes, can produce isotactic and syndiotactic polypropylene, respectively. illinois.edu The stereocontrol arises from the interaction between the incoming monomer, the growing polymer chain, and the catalyst's ligands. researchgate.net

In the case of non-metallocene catalysts like C₁-symmetric salalen-metal systems (where M = Ti, Zr, Hf), the ligand wrapping mode, such as fac-mer (FM) or fac-fac (FF), plays a crucial role in determining stereoselectivity. acs.orgnih.gov For Zr and Hf systems, the preferred propagation occurs at an FM geometry, while stereoerrors can arise from a change to an FF wrapping mode. nih.gov The bulky pentafluorophenyl group of this compound would be expected to significantly influence the monomer's approach to the active site, potentially favoring specific insertion geometries and leading to stereoregular polymers if a suitable catalyst system is employed. Understanding the interplay between the ligand structure and the monomer is key to controlling the polymer's tacticity. acs.orgnih.gov

The activation of the precatalyst is essential for initiating coordination polymerization. Activator systems, or cocatalysts, generate the catalytically active cationic species. Borane activators, particularly tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), are highly effective Lewis acids used extensively in olefin polymerization. rsc.orgrsc.org They function by abstracting a group (e.g., a methyl group) from the transition metal precatalyst, creating a vacant coordination site for the monomer. uni-konstanz.de

The choice of activator can significantly impact the catalytic activity and the properties of the resulting polymer. researchgate.netnih.gov For instance, in propene polymerization with certain zirconocene (B1252598) complexes, N,N-dimethylanilinium tetra(pentafluorophenyl)borate in combination with triisobutylaluminum (B85569) was found to be a highly effective activator, whereas using tris(pentafluorophenyl)borane under some conditions did not lead to polymerization. uni-konstanz.de The interaction between the activator, the catalyst, and the monomer is complex and crucial for a successful polymerization. For a monomer like this compound, a strong activator like a borane-based system would likely be necessary to generate the active species required for polymerization. rsc.orgrsc.org

Living polymerization is a chain polymerization process that proceeds in the absence of chain transfer and termination reactions. iupac.org This technique allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and well-defined architectures, such as block copolymers. nist.govrsc.org

While specific reports on the living polymerization of this compound are scarce, the principles of living coordinative chain transfer polymerization (LCCTP) could be applied. LCCTP utilizes a chain transfer agent, such as dialkylzinc (e.g., ZnEt₂ or ZnPh₂), to control the polymerization of α-olefins. nist.gov This method has been successful in producing polyolefins with tunable molecular weights and very narrow distributions (Đ ≤ 1.1). nist.gov Adapting this approach to this compound could potentially enable the synthesis of well-defined macromolecules containing this fluorinated monomer. However, achieving a living process would depend on finding a catalyst system that can effectively polymerize the monomer while avoiding termination and transfer reactions.

Coordination Polymerization Investigations

Copolymerization Studies with Other Fluorinated and Non-Fluorinated Monomers

Copolymerizations of PFP have been investigated with a variety of fluorinated and non-fluorinated comonomers. The resulting polymers are often amorphous fluoroelastomers or fluorothermoplastics with glass transition temperatures ranging from -56 °C to +59 °C and good thermal stability. mdpi.comresearchgate.net

The introduction of vinylidene fluoride (B91410) (VDF) as a comonomer has been shown to facilitate the synthesis of terpolymers with improved yields. mdpi.comnih.gov In contrast, copolymerizations with non-homopolymerizable monomers like hexafluoropropene (B89477) (HFP) and perfluoromethyl vinyl ether (PMVE) result in low yields. mdpi.com Notably, the copolymerization of PFP with PMVE yielded the highest incorporation of PFP into the copolymer chain, reaching up to 33 mol%. mdpi.com

Below is a table summarizing the results of radical copolymerization of PFP with various comonomers.

| Comonomer (M₂) | Feed (PFP mol%) | Copolymer (PFP mol%) | Yield (%) | Reference |

|---|---|---|---|---|

| Chlorotrifluoroethylene (CTFE) | 68.8 | 1.5 | 6 | mdpi.com |

| Perfluoromethyl vinyl ether (PMVE) | - | 33 | Low | mdpi.com |

| Vinylidene fluoride (VDF) | - | < 5-15 (thermoplastics), 10-70 (elastomers) | - | researchgate.net |

| Hexafluoropropene (HFP) | - | - | Low | mdpi.com |

The data clearly indicates that the incorporation of PFP into the copolymer is often significantly lower than its concentration in the monomer feed, underscoring its lower reactivity compared to other fluorinated monomers. mdpi.com

Reactivity Ratios and Sequence Distribution in Copolymers

The behavior of monomers in a copolymerization reaction is described by reactivity ratios (r1 and r2). These ratios are a measure of the relative tendency of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus a molecule of the comonomer. open.edu The product of the reactivity ratios (r1 x r2) provides insight into the resulting sequence distribution of the monomers along the polymer chain.

If r1 x r2 ≈ 1 , an ideal or random copolymer is formed, where the monomer sequence is statistically random. open.edu

If r1 x r2 ≈ 0 , an alternating copolymer is favored. open.edu

If r1 and r2 are both > 1 , a blocky copolymer tends to form, although this is rare in free-radical polymerization. open.edu

While specific reactivity ratio data for this compound is not extensively documented in readily available literature, data for structurally similar and commonly used pentafluorophenyl-containing monomers like pentafluorophenyl methacrylate (B99206) (PFPMA) can provide valuable insights. For instance, the copolymerization of PFPMA with methyl methacrylate (MMA) yields reactivity ratios of rPFPMA = 1.06 and rMMA = 0.44. researchgate.net The product of these ratios (0.466) suggests a tendency towards random incorporation with a slight inclination for PFPMA to homopolymerize.

Table 1: Reactivity Ratios for Copolymerization of Pentafluorophenyl Methacrylate (PFPMA) with Various Comonomers *

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (PFPMA) | r2 | r1 x r2 | Copolymer Type |

|---|---|---|---|---|---|

| PFPMA | Methyl Methacrylate (MMA) | 1.06 | 0.44 | 0.47 | Random researchgate.net |

| PFPMA | p-Nitrophenyl Methacrylate (NPMA) | --- | --- | 0.87 | Random mdpi.com |

This table presents data for PFPMA as a proxy to illustrate the concept of reactivity ratios and sequence distribution, which is directly applicable to the study of this compound copolymers.

The determination of these ratios is crucial as it dictates the microstructure of the copolymer, which in turn influences its physical and chemical properties. nih.gov

Architectural Control in Block and Graft Copolymers

The synthesis of block and graft copolymers allows for the combination of distinct polymer segments with different properties into a single macromolecule. researchgate.netpsu.edu this compound and related monomers are valuable in this context due to their compatibility with controlled/living polymerization techniques.

Block Copolymers: These are linear copolymers consisting of two or more long sequences or "blocks" of different monomers. They are typically synthesized by sequential monomer addition in a living polymerization system, where the active site at the end of the first block initiates the polymerization of the second monomer. researchgate.netcmu.edu The use of techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of well-defined block copolymers incorporating pentafluorophenyl-containing monomers. acs.org

Graft Copolymers: These copolymers consist of a main polymer backbone with one or more side chains or "grafts" that have a different composition. psu.edu There are three main strategies for synthesizing graft copolymers:

"Grafting-to": This involves attaching pre-synthesized polymer chains to a polymer backbone.

"Grafting-from": In this method, the grafts are grown from initiation sites along the backbone of the main polymer chain. psu.edu

"Grafting-through": This involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers.

The incorporation of reactive monomers like this compound into a polymer backbone provides reactive sites for subsequent "grafting-from" polymerizations or for the attachment of pre-made polymer chains in a "grafting-to" approach. For example, a polyolefin backbone containing reactive groups can serve as an intermediate for preparing graft copolymers. cmu.edu Fluorinated graft copolymers have been synthesized using methods like Cu(0)-mediated reversible deactivation radical polymerization (Cu(0)-RDRP) from a macroinitiator. cjps.org

Post-Polymerization Modification Strategies Utilizing Pentafluorophenyl Groups

A significant advantage of incorporating this compound into polymers is the ability to perform post-polymerization modifications. tandfonline.comresearchgate.net The pentafluorophenyl (PFP) group is a highly efficient reactive handle for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the introduction of a wide variety of functional groups onto the polymer side chains, creating materials with tailored properties. researchgate.netrsc.org

The para-fluorine atom of the PFP group is particularly susceptible to substitution by nucleophiles such as amines and thiols. researchgate.netnih.gov This high reactivity enables the quantitative or near-quantitative conversion of the PFP groups under mild reaction conditions. rsc.org For instance, polymers containing PFP esters can be readily modified with a wide range of primary amines to create libraries of functional polymers. mdpi.comrsc.org

This strategy is highly versatile for several reasons:

It allows for the incorporation of functional groups that may not be stable under polymerization conditions.

A single parent polymer can be used to generate a diverse library of functionalized polymers. rsc.org

It provides a pathway to complex macromolecular structures and functional materials for applications in fields like biomedicine and electronics. rsc.orgmdpi.comdntb.gov.ua

Table 2: Examples of Post-Polymerization Modification via Nucleophilic Aromatic Substitution on PFP-Containing Polymers

| Nucleophile | Functional Group Introduced | Resulting Polymer Application |

| Primary Amines | Amides | Functional polymer libraries, biomaterials researchgate.netrsc.org |

| Thiols | Thioethers | Triggered-release systems, functional surfaces researchgate.net |

| Alcohols/Phenols | Ethers | Modified semiconducting polymers nih.govmdpi.com |

| Amino-functionalized molecules | Various | pH-responsive nanocarriers, drug delivery rsc.org |

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the mechanistic study of reactions involving 1-(Pentafluorophenyl)-1-propene. Given the presence of both protons (¹H) and fluorine (¹⁹F), multinuclear NMR experiments offer a comprehensive view of the monomer, its polymeric derivatives, and the transformation processes. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. wikipedia.orgscribd.com

The polymerization of this compound can result in polymers with different stereochemical arrangements, known as tacticity. The three primary forms are isotactic (all stereocenters have the same configuration), syndiotactic (stereocenters have alternating configurations), and atactic (stereocenters are randomly arranged). The tacticity of the polymer backbone significantly influences its physical properties, such as crystallinity and melting point.

NMR spectroscopy, particularly ¹³C and ¹⁹F NMR, is a powerful technique for determining polymer tacticity. measurlabs.com The chemical shifts of the backbone carbons and the fluorine atoms on the pendant pentafluorophenyl groups are sensitive to the local stereochemical environment.

¹³C NMR: The resonances of the methyl (–CH₃), methine (–CH–), and quaternary carbons in the polymer backbone will show distinct chemical shifts depending on their stereochemical relationship to neighboring monomer units (i.e., their presence in meso or racemo dyads, triads, etc.). For instance, in polypropylene, a decrease in isotactic mmmm pentads and an increase in pentads with racemic sequences can be observed and quantified. researchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum provides a clear window into the stereochemistry due to its high sensitivity and large chemical shift dispersion. wikipedia.org The fluorine atoms in the ortho, meta, and para positions of the pentafluorophenyl ring will exhibit different chemical shifts depending on the tacticity of the polymer chain. This is because the spatial arrangement of adjacent bulky pentafluorophenyl groups influences the electronic shielding of the fluorine nuclei. scribd.comutwente.nl

| Nucleus | Polymer Group | Expected Chemical Shift Range (ppm) | Information Gleaned |

|---|---|---|---|

| ¹H | Methyl Protons (-CH₃) | 0.8 - 1.5 | Sensitive to triad and pentad stereosequences (isotactic, syndiotactic, atactic). |

| ¹³C | Methyl Carbon (-C H₃) | 20 - 25 | High resolution allows for quantification of pentad sequences (e.g., mmmm, mmmr, rmmr). researchgate.net |

| ¹⁹F | ortho-Fluorines | -140 to -145 | Distinct signals for different tacticities; peak splitting and shifts reveal stereochemical environment. utwente.nlnih.gov |

| para-Fluorine | -150 to -155 | ||

| meta-Fluorines | -160 to -165 |

Understanding the mechanism of polymerization requires the direct observation of transient species, such as carbocations, carbanions, or radicals. In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing information about short-lived reactive intermediates. nih.gov By conducting the polymerization reaction directly inside the NMR spectrometer, it is possible to track the disappearance of monomer signals and the appearance of polymer signals, as well as to potentially detect the signals of the active species.

For the polymerization of this compound, this could involve:

Photoinitiated Polymerization: Using a fiber-optic cable coupled to an LED to deliver UV light inside the NMR tube, allowing for the real-time monitoring of photopolymerization kinetics. nih.gov

Rapid Injection Techniques: Introducing an initiator into the NMR tube containing the monomer and rapidly acquiring spectra to capture the initial moments of the reaction.

The chemical shifts of protons and fluorine atoms near the active center (e.g., a carbocation or radical) would be significantly different from those in the stable monomer or polymer. While the low concentration and short lifetime of these intermediates present a significant challenge, specialized NMR experiments can enhance their detection. The data obtained can help elucidate the polymerization mechanism, determine rate constants, and understand how reaction conditions influence the process. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules. utwente.nl These techniques are complementary and highly effective for both conformational analysis of the this compound monomer and for real-time monitoring of its polymerization.

For conformational analysis , different rotational isomers (conformers) of the monomer may coexist. These conformers will have unique sets of vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations, it is possible to identify the stable conformers present and their relative populations.

For reaction monitoring , a fiber-optic probe can be inserted directly into the reaction vessel. researchgate.net This allows for the continuous collection of IR or Raman spectra as the polymerization proceeds. Key spectral changes that can be monitored include:

The decrease in the intensity of the C=C stretching vibration of the propene group in the monomer.

The disappearance of vibrational modes associated with the vinyl protons.

The appearance and growth of bands corresponding to the C-C single bonds of the newly formed polymer backbone.

Raman spectroscopy is often particularly well-suited for monitoring polymerization in bulk or aqueous media due to the weak Raman scattering of water. utwente.nl

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Spectroscopic Technique | Observation During Polymerization |

|---|---|---|---|

| C=C Stretch (alkene) | 1650 - 1670 | IR, Raman | Signal intensity decreases as monomer is consumed. |

| Aromatic C=C Stretch (C₆F₅ ring) | 1500 - 1600 | IR, Raman | Remains relatively constant; can be used as an internal standard. |

| C-F Stretch | 1100 - 1350 | IR (strong), Raman (weak) | Shifts slightly upon polymerization due to changes in the electronic environment. |

| C-H Stretch (methyl/methine) | 2850 - 3000 | IR, Raman | Signal profile changes as sp² C-H bonds are converted to sp³ C-H bonds. |

| C-C Stretch (polymer backbone) | 800 - 1200 | Raman (stronger) | Signal intensity increases as the polymer chain grows. |

Mass Spectrometry Techniques for Oligomer and Polymer End-Group Analysis

While NMR is powerful for determining the structure of the repeating units in a polymer, it is often not sensitive enough to identify the end groups, especially in high molecular weight polymers where their relative concentration is very low. sigmaaldrich.com Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is an invaluable tool for the precise characterization of polymer end groups. sigmaaldrich.com

MALDI-TOF MS can resolve individual polymer chains (oligomers) in a distribution, allowing for the determination of their absolute molecular weights. From a MALDI spectrum, the mass of the repeating monomer unit and the total mass of the end groups can be precisely calculated. The total mass of an individual polymer chain (M) is given by:

M = (n × Mrepeat) + Mend-groups

where n is the degree of polymerization, Mrepeat is the mass of the repeating monomer unit, and Mend-groups is the combined mass of the initiator and terminator fragments.

By identifying the mass of the end groups, this technique provides direct confirmation of the initiation and termination mechanisms of the polymerization reaction. For example, it can verify whether fragments from a specific initiator (e.g., AIBN) are present at the beginning of the chains and identify the species responsible for termination (e.g., a hydrogen atom from a chain transfer agent). nist.govyoutube.com

| Parameter | Value | Comment |

|---|---|---|

| Monomer (this compound) Formula | C₉H₅F₅ | - |

| Mass of Repeating Unit (Mrepeat) | 208.13 Da | Calculated from the atomic masses. |

| Observed Peak in MALDI Spectrum (M) | 2421.55 Da | Example mass for a single oligomer chain, cationized with Na⁺ (22.99 Da). |

| Mass of Oligomer Chain (M - MNa) | 2398.56 Da | Subtracting the mass of the cationizing agent. |

| Calculated Degree of Polymerization (n) | 11 | Calculated as integer part of (2398.56 / 208.13). |

| Calculated Mass of All Repeat Units (n × Mrepeat) | 2289.43 Da | 11 × 208.13 Da. |

| Calculated Mass of End Groups (Mend-groups) | 109.13 Da | 2398.56 Da - 2289.43 Da. This mass can be matched to expected initiator/terminator fragments. |

Theoretical and Computational Chemistry of 1 Pentafluorophenyl 1 Propene and Its Derivatives

Electronic Structure Calculations (Density Functional Theory - DFT) of Ground States and Transition States

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of fluorinated organic molecules. For 1-(pentafluorophenyl)-1-propene, DFT calculations are instrumental in understanding the influence of the electron-withdrawing pentafluorophenyl group on the propenyl moiety.

Calculations reveal that the pentafluorophenyl group significantly lowers the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This has a direct impact on the molecule's reactivity, making the double bond susceptible to nucleophilic attack, a behavior less common in non-fluorinated styrenes. The electron density is heavily polarized towards the aromatic ring due to the high electronegativity of the fluorine atoms.

Transition state calculations for potential reactions, such as additions or cycloadditions, can also be performed using DFT. These calculations help in identifying the geometry of the transition state and its energy relative to the ground state of the reactants, which is crucial for determining reaction feasibility and predicting reaction rates. For instance, in a hypothetical nucleophilic addition, the transition state would likely show the formation of a partial bond between the nucleophile and one of the carbon atoms of the double bond, with the negative charge being delocalized over the pentafluorophenyl ring.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data) This table is illustrative and based on typical results from DFT calculations on similar molecules.

| Property | Calculated Value (Arbitrary Units) |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

Conformational Analysis and Rotational Barriers

The conformational flexibility of this compound is primarily centered around the rotation of the propenyl group relative to the plane of the pentafluorophenyl ring. This rotation is subject to steric hindrance between the propenyl group and the ortho-fluorine atoms of the aromatic ring.

Computational studies, often employing methods like B3LYP with a suitable basis set (e.g., 6-31G*), can map the potential energy surface for this rotation. The results typically indicate that the most stable conformation is one where the propenyl group is not perfectly coplanar with the aromatic ring, but rather twisted to minimize steric repulsion. The rotational barrier is the energy difference between the most stable (ground state) conformation and the least stable (transition state) conformation, where the propenyl group is likely eclipsed with the ortho-fluorine atoms.

Table 2: Calculated Rotational Barrier for the C-C Single Bond in this compound (Exemplary Data) This table is illustrative and based on typical results from computational studies on similar molecules.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Staggered (Minimum) | ~30 | 0 |

Reaction Pathway Elucidation and Kinetic Barrier Prediction

Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting kinetic barriers. For this compound, several reaction pathways can be computationally explored.

Nucleophilic Addition: Due to the electron-withdrawing nature of the pentafluorophenyl ring, the double bond is activated towards nucleophilic attack. youtube.comlibretexts.org DFT calculations can model the approach of a nucleophile to the double bond, identifying the transition state and the resulting carbanionic intermediate. The kinetic barrier for this process can be calculated as the energy difference between the reactants and the transition state. The stability of the intermediate, which is enhanced by the delocalization of the negative charge onto the pentafluorophenyl ring, suggests that such reactions should be kinetically feasible.

Radical Addition: The addition of radicals to the double bond is another important reaction class. canada.canih.gov Theoretical studies on the addition of various radicals to fluorinated styrenes show that the reaction rates are influenced by the polarity of the transition state. canada.ca For this compound, computational modeling can predict the regioselectivity of radical addition and the associated activation energies.

Cycloaddition Reactions: The potential for this compound to participate in cycloaddition reactions, such as [4+2] or [2+2] cycloadditions, can be investigated. youtube.com DFT calculations can determine whether the reaction is likely to proceed via a concerted or a stepwise mechanism and can predict the stereochemical outcome of the reaction. The activation barriers for these reactions are often high but can be lowered by the use of appropriate catalysts.

Table 3: Predicted Kinetic Barriers for Different Reaction Types with this compound (Exemplary Data) This table is illustrative and based on general knowledge of the reactivity of similar fluorinated olefins.

| Reaction Type | Exemplary Reactant | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Addition | Methoxide | 15-20 |

| Radical Addition | Methyl Radical | 5-10 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models against experimental findings.

NMR Spectroscopy: DFT methods can be used to predict the 1H, 13C, and 19F NMR chemical shifts of this compound. The accuracy of these predictions has been shown to be quite high for fluorinated aromatic compounds, aiding in the correct assignment of complex spectra. canada.ca

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be calculated from the vibrational frequencies obtained through DFT calculations. By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. These calculations provide information about the energies and intensities of electronic transitions, which are related to the molecular orbital structure.

Table 4: Comparison of Predicted and Experimental Spectroscopic Data (Exemplary) This table is illustrative. Experimental values would be required for a real comparison.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| 19F NMR Chemical Shift (ortho-F) | -145 ppm | (Requires experimental data) |

| C=C Stretching Frequency (IR) | 1650 cm-1 | (Requires experimental data) |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the behavior of molecules over time, offering insights into intermolecular interactions and the properties of the bulk material. For this compound, MD simulations can be used to understand its behavior in different solvent environments and its interactions with other molecules.

Simulations can reveal how the fluorinated aromatic rings of neighboring molecules interact through quadrupole-quadrupole interactions, which are significant for perfluorinated aromatic compounds. These interactions can lead to specific local ordering in the liquid phase or in solution.

Furthermore, MD simulations can be employed to study the interaction of this compound with surfaces or within polymeric matrices, which is relevant for materials science applications. By analyzing the trajectories of the molecules, properties such as diffusion coefficients and radial distribution functions can be calculated, providing a detailed picture of the intermolecular forces at play.

Applications As a Building Block in Complex Organic Synthesis

Role as a Chiral or Achiral Intermediate in Multi-Step Syntheses

In the realm of multi-step synthesis, intermediates are crucial for the sequential construction of a target molecule. 1-(Pentafluorophenyl)-1-propene and its derivatives can function as such intermediates. For instance, in the synthesis of complex heterocyclic structures, the propene unit can be elaborated through various reactions. While specific multi-step syntheses detailing the isolation and subsequent reaction of this compound as a distinct intermediate are not extensively documented in readily available literature, the reactivity of similar electron-deficient styrenes suggests its potential in this capacity.

The pentafluorophenyl group makes the double bond electron-poor, influencing its reactivity in cycloaddition reactions. Recent studies have shown that pentafluoro-substituted styrenes are effective partners in [2σ + 2π] cycloaddition reactions with bicyclo[1.1.0]butanes. acs.org This type of reaction allows for the construction of complex cyclobutane-containing frameworks, which are present in various bioactive natural products. The general transformation is highlighted below:

| Reactant 1 | Reactant 2 | Product Type |

| Pentafluoro-substituted styrene | Bicyclo[1.1.0]butane | Substituted cyclobutane (B1203170) |

This reactivity profile indicates that this compound can serve as an intermediate for the synthesis of highly substituted and structurally complex molecules.

Stereoselective Transformation of this compound into Functionalized Compounds

Stereoselective transformations are fundamental in modern organic synthesis, particularly for the preparation of enantiomerically pure compounds for pharmaceutical applications. The electron-deficient nature of the double bond in this compound makes it a suitable substrate for various stereoselective reactions.

Although specific studies focusing exclusively on this compound are limited, the general reactivity of electron-deficient styrenes provides a strong indication of its potential. For example, enantioselective organocatalytic carbo-oxidation reactions have been shown to be effective for a wide array of styrenes, including those bearing electron-withdrawing groups. princeton.edu This type of reaction allows for the simultaneous formation of a carbon-carbon bond and a carbon-oxygen bond with high stereocontrol.

Another important class of stereoselective reactions is the enantioselective hydroboration of styrenes, which provides access to chiral secondary alcohols. acs.org Rhodium(I)-NHC complexes have been shown to catalyze the hydroboration of styrenes with high enantioselectivity. acs.org Given that electron-deficient styrenes are often good substrates in such reactions, it is plausible that this compound could be transformed into the corresponding chiral alcohol with high enantiomeric excess.

The table below summarizes potential stereoselective transformations applicable to this compound based on the reactivity of similar compounds.

| Reaction Type | Catalyst/Reagent | Product Type | Potential Stereocontrol |

| Carbo-oxidation | Organocatalyst (e.g., imidazolidinone) | Functionalized ester/alcohol | High enantioselectivity |

| Hydroboration | Chiral Rhodium(I)-NHC complex | Chiral secondary alcohol | High enantioselectivity |

| [2+2] Photocycloaddition | Lewis Acid/Photosensitizer | Chiral cyclobutane | High enantioselectivity |

Precursor in Ligand Synthesis for Catalysis

Chiral ligands are essential components of many transition-metal catalysts used in asymmetric synthesis. The synthesis of novel ligands with tailored electronic and steric properties is a continuous effort in chemical research. The incorporation of fluorine atoms into a ligand framework can significantly influence the catalytic activity and selectivity of the corresponding metal complex. rsc.org

While direct examples of the use of this compound as a precursor for ligand synthesis are not prevalent in the literature, its structure suggests potential pathways. For example, the double bond could be functionalized through hydrophosphination to introduce a phosphine (B1218219) group, a key coordinating group in many catalyst ligands. The synthesis of fluorinated phosphine ligands is an active area of research, as these ligands can lead to catalysts with unique properties. manchester.ac.uk The pentafluorophenyl group would confer specific electronic properties to the resulting phosphine ligand, potentially enhancing the performance of a metal catalyst in a given reaction.

The general approach would involve the addition of a P-H bond across the double bond of this compound, which could be catalyzed by various transition metals or radical initiators. This would lead to a pentafluorophenyl-substituted phosphine that could then be used as a ligand in catalysis.

Future Perspectives and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The continuous processing of chemical reactions in flow reactors offers significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and the potential for automation and high-throughput screening. acs.orgyoutube.com The synthesis and modification of fluorinated compounds, which can often involve hazardous reagents and exothermic reactions, are particularly well-suited to the controlled environment of flow chemistry. acs.orgtib.eu

While specific studies on the flow synthesis of 1-(Pentafluorophenyl)-1-propene are not yet prevalent in the literature, the successful application of flow chemistry to other fluorinated molecules, such as fluorinated styrenes and for direct fluorination reactions, provides a strong precedent. acs.orgtib.eu For instance, the use of packed-bed reactors with reagents like cesium fluoride (B91410) has enabled the efficient and safe generation of reactive fluoro-organic intermediates in a continuous manner. This methodology could conceivably be adapted for the synthesis or derivatization of this compound.

Furthermore, the rise of automated synthesis platforms, which combine robotics with flow chemistry, opens up new possibilities for the rapid optimization of reaction conditions and the creation of libraries of novel compounds. nih.govrsc.org The integration of this compound into such automated systems could accelerate the discovery of new derivatives with tailored properties for specific applications. The ability to systematically vary reaction parameters such as temperature, pressure, and residence time in a flow reactor would allow for precise control over the synthesis of polymers and other materials derived from this monomer. youtube.com

Potential in Advanced Material Development through Polymerization Design

The pentafluorophenyl group is a powerful building block in polymer chemistry, known for imparting unique properties such as high thermal stability, chemical resistance, and low surface energy. nih.govunist.ac.kr The polymerization of monomers containing this group, such as pentafluorostyrene, has been shown to yield materials with desirable characteristics for a range of applications, including as dielectrics in organic electronics and as hydrophobic coatings. rsc.orgmdpi.com

Although the polymerization of this compound has not been extensively documented, the presence of the reactive propene group suggests its potential as a monomer for the creation of novel fluorinated polymers. The polymerization of allyl and propenyl monomers can be challenging but offers a route to polymers with unique architectures. nih.govnih.gov The electron-withdrawing nature of the pentafluorophenyl ring is expected to influence the reactivity of the propene double bond, potentially enabling controlled polymerization through techniques like radical ring-opening polymerization (RROP) or other advanced polymerization methods. acs.org

The resulting polymers would be expected to exhibit a combination of properties derived from the fluorinated aromatic ring and the polypropene backbone. These could include high thermal stability, excellent chemical resistance, and specific optical and electronic properties. nih.govrsc.org Post-polymerization modification, a strategy already well-established for polymers containing pentafluorophenyl esters, could further expand the functional scope of poly(this compound). rsc.org The pentafluorophenyl group can act as a versatile handle for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups to tailor the polymer's properties for applications in drug delivery, functional surfaces, and nanoparticles.

To illustrate the potential properties of polymers derived from this compound, the following table presents data from analogous fluorinated polymers.

| Polymer Name | Monomer | Polymerization Method | Key Properties | Potential Applications |

| Poly(pentafluorostyrene) | Pentafluorostyrene | Radical Polymerization | High thermal stability, hydrophobicity, low dielectric constant | Dielectric materials, hydrophobic coatings |

| Poly(allyl pentafluorobenzene) (Hypothetical) | Allyl pentafluorobenzene | Radical Polymerization | Potential for cross-linking, thermal stability | Thermosets, functional polymer synthesis |

| Poly(this compound) (Projected) | This compound | Various (e.g., RROP) | Expected high thermal stability, chemical resistance, tunable surface properties | Advanced coatings, electronic materials, biomedical devices |

This table includes data for analogous and hypothetical polymers to project the potential of poly(this compound).

Bioorthogonal Chemistry Applications of Fluorinated Moieties

Bioorthogonal chemistry encompasses a set of chemical reactions that can occur in living systems without interfering with native biological processes. rsc.org These reactions have become invaluable tools for labeling and tracking biomolecules in real-time. A key class of bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a dienophile. ru.nl

The efficiency of the IEDDA reaction is enhanced by the use of electron-poor dienes and electron-rich dienophiles. ru.nl Conversely, reactions can also be driven by electron-deficient dienophiles. The strong electron-withdrawing nature of the pentafluorophenyl group in this compound makes its propene moiety electron-deficient. This raises the intriguing possibility of its use as a partner in IEDDA reactions with electron-rich tetrazines. While strained alkenes are often used to accelerate these reactions, the electronic properties of the fluorinated alkene could provide an alternative handle for tuning reactivity. nih.gov

The introduction of fluorine into bioorthogonal reaction partners has been shown to modulate reaction kinetics and stability. nih.govresearchgate.net The pentafluorophenyl group in this compound is metabolically stable and its introduction into a biomolecule would be a minimal perturbation, a key requirement for a bioorthogonal reporter. acs.orgrsc.org While the reaction rates of non-strained alkenes with tetrazines are generally slower than their strained counterparts, the electronic activation provided by the pentafluorophenyl ring could enhance the reactivity of the propene double bond to a level suitable for biological applications. ru.nl

Further research is warranted to explore the kinetics and biocompatibility of the IEDDA reaction between this compound and various tetrazines. If successful, this could open up new avenues for the use of this compound in live-cell imaging, diagnostics, and targeted drug delivery.

常见问题

Q. What are the optimal synthetic routes and characterization methods for 1-(Pentafluorophenyl)-1-propene?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, nitro precursors (e.g., 1-nitro-2,3,4,5,6-pentafluorobenzene) react with alkynes in the presence of triethylamine as a base catalyst, yielding triazole derivatives with pentafluorophenyl groups . Key characterization techniques include X-ray crystallography to determine dihedral angles (e.g., 62.3° between pentafluorophenyl and triazole rings) and Hirshfeld surface analysis to map intermolecular interactions (C–H⋯F, C–H⋯O, and π-stacking) . NMR and FT-IR are critical for verifying functional groups and regioselectivity.

Q. How does the electronic nature of the pentafluorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The strong electron-withdrawing effect of the pentafluorophenyl group enhances electrophilicity, facilitating Suzuki-Miyaura or Heck couplings. Researchers should use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids under inert conditions. Monitor reaction progress via TLC and HPLC-MS to optimize yields .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for OLED applications?

- Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer efficiency. For example, pentafluorophenyl-triazole hybrids exhibit narrow singlet-triplet gaps (~0.3 eV), making them candidates for thermally activated delayed fluorescence (TADF). Pair simulations with experimental photoluminescence quantum yield (PLQY) measurements to validate predictions .

Q. What strategies resolve contradictions in reaction outcomes when using nitro precursors with alkynes?

- Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., 1,3-dipolar vs. radical mechanisms). Systematic screening of solvents (DMF vs. THF), temperatures (25–80°C), and stoichiometry is recommended. Use in situ FT-IR to detect intermediates like nitrile oxides. Cross-reference results with kinetic studies to identify dominant pathways .

Q. How can crystal engineering improve the stability of this compound derivatives in optoelectronic devices?

- Methodological Answer : Co-crystallization with electron-rich aromatics (e.g., anthracene) enhances π-stacking interactions, reducing excimer formation. Analyze packing motifs via single-crystal X-ray diffraction (SC-XRD) and correlate with thermal gravimetric analysis (TGA) to assess thermal stability (>300°C). Hirshfeld surface analysis quantifies contributions from F⋯H (12–15%) and O⋯H (8–10%) contacts .

Q. What are the challenges in synthesizing enantiopure this compound derivatives for chiral materials?

- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymes (lipases) can induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For crystallization-induced asymmetric transformation (CIAT), use polar solvents (e.g., ethanol) to favor one enantiomer .

Data-Driven Research Questions

Q. How do dihedral angles between aromatic rings affect charge transport in thin-film devices?

- Methodological Answer : Angles >45° disrupt conjugation, reducing carrier mobility. Use SC-XRD to measure angles (e.g., 62.3° in triazole derivatives) and correlate with field-effect transistor (FET) performance. Atomic force microscopy (AFM) assesses film morphology defects .

Q. What role do non-covalent interactions play in the solubility of fluorinated derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。